3-(3-Acetylphenyl)-5-trifluoromethylbenzoic acid
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Overview
Description
3-(3-Acetylphenyl)-5-trifluoromethylbenzoic acid is an organic compound that features both an acetyl group and a trifluoromethyl group attached to a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Acetylphenyl)-5-trifluoromethylbenzoic acid typically involves multi-step organic reactions. One common method includes the Friedel-Crafts acylation of 3-bromobenzaldehyde with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride to form 3-(3-acetylphenyl)benzaldehyde. This intermediate can then undergo a Suzuki-Miyaura coupling reaction with 5-trifluoromethylphenylboronic acid in the presence of a palladium catalyst to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(3-Acetylphenyl)-5-trifluoromethylbenzoic acid can undergo various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to a carboxylic acid using strong oxidizing agents such as potassium permanganate.
Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol using reducing agents like sodium borohydride.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 3-(3-Carboxyphenyl)-5-trifluoromethylbenzoic acid.
Reduction: 3-(3-Hydroxyphenyl)-5-trifluoromethylbenzoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(3-Acetylphenyl)-5-trifluoromethylbenzoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which 3-(3-Acetylphenyl)-5-trifluoromethylbenzoic acid exerts its effects can vary depending on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The acetyl group can participate in hydrogen bonding and other interactions with biological macromolecules .
Comparison with Similar Compounds
Similar Compounds
- 3-(3-Acetylphenyl)-4-trifluoromethylbenzoic acid
- 3-(4-Acetylphenyl)-5-trifluoromethylbenzoic acid
- 3-(3-Acetylphenyl)-5-difluoromethylbenzoic acid
Uniqueness
3-(3-Acetylphenyl)-5-trifluoromethylbenzoic acid is unique due to the specific positioning of the acetyl and trifluoromethyl groups, which can influence its reactivity and interactions with other molecules. The trifluoromethyl group, in particular, can significantly impact the compound’s electronic properties, making it distinct from similar compounds with different substituents .
Properties
IUPAC Name |
3-(3-acetylphenyl)-5-(trifluoromethyl)benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11F3O3/c1-9(20)10-3-2-4-11(5-10)12-6-13(15(21)22)8-14(7-12)16(17,18)19/h2-8H,1H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXTLEMGWLKYELU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=CC(=C1)C2=CC(=CC(=C2)C(F)(F)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11F3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30689761 |
Source
|
Record name | 3'-Acetyl-5-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30689761 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261973-71-0 |
Source
|
Record name | 3'-Acetyl-5-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30689761 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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